~30-Fold Higher Cytotoxic Potency of 1,2,4-Benzotriazine-1,4-Dioxide Versus Quinoxaline-1,4-Dioxide in Murine Hepatoma MH22a Cells
In a direct head-to-head comparison of aromatic N-oxides, the core 1,2,4-benzotriazine-1,4-dioxide scaffold demonstrates approximately 30-fold greater cytotoxic potency than the structurally related quinoxaline-1,4-dioxide in murine hepatoma MH22a cells. The 1,2,4-benzotriazine-1,4-dioxide exhibits cL₅₀ = 11 ± 1.5 µM versus quinoxaline-1,4-dioxide cL₅₀ = 325 ± 40 µM [1]. This potency advantage is accompanied by a markedly higher one-electron reduction potential (E₁₇ = −0.318 V for benzotriazine-1,4-dioxide vs. E₁₇ = −0.575 V for quinoxaline-1,4-dioxide), a difference of +257 mV indicating significantly greater electron affinity and more favorable bioreductive activation thermodynamics [1]. The 1,2,4-benzotriazine scaffold also displays a less negative log D (−0.70 vs. −0.90), suggesting modestly improved lipophilicity for cellular penetration [1].
| Evidence Dimension | Cytotoxic potency (cL₅₀) and one-electron reduction potential (E₁₇) |
|---|---|
| Target Compound Data | 1,2,4-Benzotriazine-1,4-dioxide: cL₅₀ (MH22a) = 11 ± 1.5 µM; E₁₇ = −0.318 V; log D = −0.70 |
| Comparator Or Baseline | Quinoxaline-1,4-dioxide: cL₅₀ (MH22a) = 325 ± 40 µM; E₁₇ = −0.575 V; log D = −0.90 |
| Quantified Difference | cL₅₀: ~29.5-fold more potent; ΔE₁₇ = +257 mV (more positive = higher electron affinity); Δlog D = +0.20 |
| Conditions | Murine hepatoma MH22a cell line; one-electron reduction potential measured by cyclic voltammetry (E₁₇, V vs. NHE) |
Why This Matters
For procurement decisions in bioreductive prodrug development, the 1,2,4-benzotriazine N-oxide core delivers substantially greater potency and a more favorable reduction potential than the quinoxaline alternative, reducing the compound quantity required for equivalent biological effect by approximately 30-fold.
- [1] Table 3, Int. J. Mol. Sci. 2019, 20(18), 4602. Compounds 1 and 9: 1,2,4-Benzotriazine-1,4-dioxide (E₁₇ −0.318 V, log D −0.70, cL₅₀ 11 ± 1.5 µM) vs. Quinoxaline-1,4-dioxide (E₁₇ −0.575 V, log D −0.90, cL₅₀ 325 ± 40 µM). https://pmc.ncbi.nlm.nih.gov/articles/PMC6769651/table/ijms-20-04602-t003/ View Source
